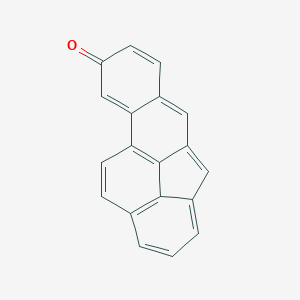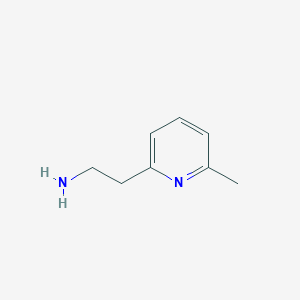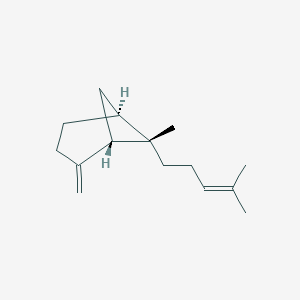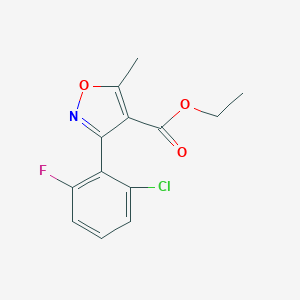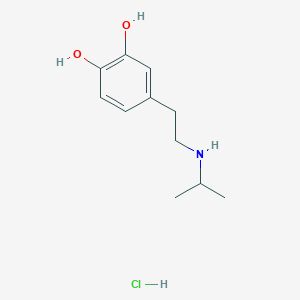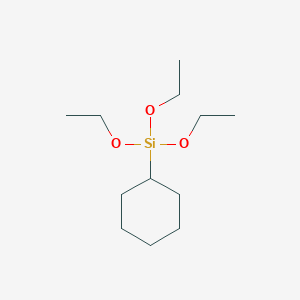
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- is a chemical compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a chlorophenyl group attached to the isoindolinone core. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
作用機序
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the compound Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which has a similar structure, acts as a chemical inhibitor of oxidative phosphorylation . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For example, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been shown to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .
Action Environment
For instance, the compound Triclocarban, which has a similar structure, is a white powder that is insoluble in water .
生化学分析
Cellular Effects
It has been suggested that the compound may have antioxidant properties , which could influence cell function by protecting cells from oxidative stress. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound may interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . This could potentially lead to changes in gene expression and enzyme inhibition or activation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares a similar chlorophenyl group but differs in its core structure.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Another compound with a chlorophenyl group, but with a pyrazole core.
Uniqueness
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- is unique due to its isoindolinone core, which imparts distinct biological activities and chemical reactivity compared to other compounds with similar substituents. Its specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVITWRDKZBYCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
